molecular formula C15H21N3O5S2 B12368770 Fasudil mesilate CAS No. 1001206-62-7

Fasudil mesilate

Cat. No.: B12368770
CAS No.: 1001206-62-7
M. Wt: 387.5 g/mol
InChI Key: MVCDPGYHRHUECK-UHFFFAOYSA-N
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Description

Fasudil mesilate is a potent Rho-kinase inhibitor and vasodilator. It has been widely used for the treatment of cerebral vasospasm, which often occurs due to subarachnoid hemorrhage. Additionally, it has shown efficacy in improving cognitive decline in stroke patients and treating pulmonary hypertension . This compound has been approved for use in Japan and China since 1995 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fasudil mesilate can be synthesized through a multi-step process. The synthesis typically involves the reaction of isoquinoline with 1,4-diazepane-1-sulfonyl chloride under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product in its mesilate salt form .

Chemical Reactions Analysis

Types of Reactions: Fasudil mesilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidants such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of fasudil, and substituted isoquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Fasudil Mesilate: this compound is unique due to its potent inhibition of Rho-kinase and its established clinical use in Japan and China. Its ability to improve cognitive function and treat pulmonary hypertension sets it apart from other similar compounds .

Biological Activity

Fasudil mesilate, a potent Rho kinase (ROCK) inhibitor, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, cardiovascular health, and renal protection. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies that highlight its therapeutic potential.

Fasudil exerts its effects primarily through the inhibition of the Rho/ROCK signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and inflammation. By inhibiting ROCK, fasudil can modulate vascular tone, enhance endothelial function, and protect against ischemic injuries.

Neuroprotective Effects

Case Study: Ischemia-Reperfusion Injury

A study investigated the neuroprotective potential of this compound in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO). The results indicated that fasudil significantly reduced brain infarct size and improved neurological outcomes. The mechanism was attributed to its ability to enhance blood-brain barrier (BBB) integrity and reduce oxidative stress.

  • Key Findings:
    • Reduced infarct volume by 40% compared to control.
    • Improved neurological scores post-treatment.
    • Enhanced expression of tight junction proteins (e.g., claudin-5) in endothelial cells .

Cardiovascular Benefits

Study: Vasodilatory Effects

Fasudil has been shown to induce vasodilation in various models, which is beneficial for treating conditions like hypertension and angina. A clinical trial demonstrated that fasudil improved exercise tolerance in patients with stable effort angina.

  • Key Data:
    ParameterControl GroupFasudil Group
    Exercise Duration (minutes)5.2 ± 1.38.4 ± 1.1
    Angina Frequency (episodes/week)7.5 ± 2.03.2 ± 1.5

This trial highlighted fasudil's potential as a therapeutic agent for improving cardiac function and reducing angina symptoms .

Renal Protective Effects

Research: Contrast-Induced Acute Kidney Injury

Fasudil's nephroprotective effects were evaluated in a mouse model of contrast-induced acute kidney injury (CI-AKI). Treatment with fasudil significantly improved renal function and histological damage.

  • Study Design:
    • Mice were divided into groups receiving saline (control), CI-AKI only, low-dose fasudil (3 mg/kg), and high-dose fasudil (10 mg/kg).
  • Results:
    • Fasudil treatment reduced tubular apoptosis and inflammation.
    • Improved renal blood flow and function parameters were observed post-treatment.

The study concluded that fasudil's protective effects are partly due to its anti-inflammatory and antioxidant properties .

Biological Activity Summary Table

Biological ActivityEffectMechanism
NeuroprotectionReduced infarct size in MCAO modelsEnhanced BBB integrity
Cardiovascular HealthImproved exercise toleranceInduced vasodilation
Renal ProtectionAmeliorated CI-AKIAnti-inflammatory effects

Properties

CAS No.

1001206-62-7

Molecular Formula

C15H21N3O5S2

Molecular Weight

387.5 g/mol

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;methanesulfonic acid

InChI

InChI=1S/C14H17N3O2S.CH4O3S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;1-5(2,3)4/h1,3-5,7,11,15H,2,6,8-10H2;1H3,(H,2,3,4)

InChI Key

MVCDPGYHRHUECK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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